Rel-(1R,4R,4aS,8aR)-1-isopropyl-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-ol
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Overview
Description
Rel-(1R,4R,4aS,8aR)-1-isopropyl-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-ol is a complex organic compound with a unique structure It belongs to the class of naphthalenes, which are characterized by their fused ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,4R,4aS,8aR)-1-isopropyl-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-ol involves several steps. One common method is the catalytic hydrogenation of a precursor compound, such as a naphthalene derivative, under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and hydrogen gas. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,4R,4aS,8aR)-1-isopropyl-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
Rel-(1R,4R,4aS,8aR)-1-isopropyl-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Rel-(1R,4R,4aS,8aR)-1-isopropyl-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane properties and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Amorpha-4,11-diene: A stereoisomer with similar structural features.
Muurola-4,11-diene: Another related compound with a similar fused ring system.
α-Muurolene: Shares structural similarities but differs in specific functional groups.
Uniqueness
What sets Rel-(1R,4R,4aS,8aR)-1-isopropyl-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-ol apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1R,4R,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10(2)15(16)8-7-12(4)13-6-5-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13+,14+,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUROKQYXIPVTGD-CBBWQLFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CCC(=C2)C)(C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]([C@@H]2[C@H]1CCC(=C2)C)(C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What plant species are known to contain cis-cadin-4-en-7-ol in their essential oils?
A1: Several studies highlight the presence of cis-cadin-4-en-7-ol in essential oils extracted from various plant species. These include:
- Achillea coarctata: This plant, native to Serbia, shows varying concentrations of cis-cadin-4-en-7-ol depending on the plant part and geographical location. [, ]
- Eupatorium adenophorum: This species exhibits cis-cadin-4-en-7-ol as a significant component in its essential oil, regardless of the distillation method used. []
- Eupatorium coelestinum: Both stem and leaf oils of this plant contain cis-cadin-4-en-7-ol, although in varying amounts. []
- Neolitsea kedahense: This species is notable for having cis-cadin-4-en-7-ol identified in its oil for the first time. []
- Baccharis latifolia: The essential oil of this plant contains cis-cadin-4-en-7-ol, identified as one of the molecules responsible for its antioxidant activity. []
Q2: What is the reported biological activity of essential oils containing cis-cadin-4-en-7-ol?
A2: Research suggests that essential oils rich in cis-cadin-4-en-7-ol, alongside other compounds, exhibit several biological activities:
- Antibacterial activity: Essential oils of Achillea coarctata and Neolitsea kedahense, both containing cis-cadin-4-en-7-ol, displayed antibacterial activity against certain bacterial strains. [, ]
- α-glucosidase inhibitory activity: Essential oils of Neolitsea kedahense showed potential for inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. []
- Antioxidant activity: The essential oil of Baccharis latifolia, containing cis-cadin-4-en-7-ol, exhibited notable antioxidant activity in several assays. []
Q3: Are there any structural features of cis-cadin-4-en-7-ol that might be associated with its biological activity?
A3: While the specific mechanisms of action of cis-cadin-4-en-7-ol remain largely unexplored, some structural features common to many bioactive terpenes could be relevant. For example:
Q4: What analytical methods are used to identify and quantify cis-cadin-4-en-7-ol in essential oils?
A4: The primary analytical techniques employed for characterizing essential oil components, including cis-cadin-4-en-7-ol, are:
- Gas Chromatography (GC): This technique separates the volatile compounds in the essential oil based on their boiling points and interaction with the stationary phase. [, , , , , ]
- Mass Spectrometry (MS): Coupled with GC, MS helps identify individual compounds by their mass-to-charge ratio, providing structural information. [, , , , , ]
- Flame Ionization Detection (FID): Used in conjunction with GC, FID provides quantitative information about the relative abundance of each compound in the essential oil. [, , ]
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